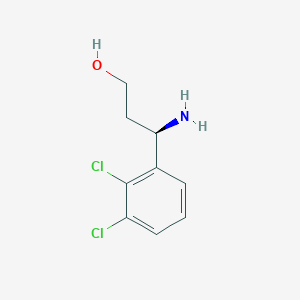

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL

Beschreibung

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is a chiral amino alcohol derivative characterized by a propan-1-ol backbone substituted with an amino group and a 2,3-dichlorophenyl ring at the third carbon.

- 3-Amino-3-(3,4-dichlorophenyl)propan-1-OL (CAS 147611-61-8, molecular formula C₉H₁₁Cl₂NO, molecular weight 220.09 g/mol) .

- (3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL (CAS 1213172-78-1, molecular weight 220.1 g/mol) .

Such compounds are of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine atoms, which can modulate receptor binding or metabolic stability.

Eigenschaften

Molekularformel |

C9H11Cl2NO |

|---|---|

Molekulargewicht |

220.09 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(2,3-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11Cl2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1 |

InChI-Schlüssel |

NECIZMMSSYEYPS-MRVPVSSYSA-N |

Isomerische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CCO)N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CCO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and an appropriate amine.

Reaction Conditions: The key steps involve reductive amination and subsequent reduction reactions. For example, the reductive amination of 2,3-dichlorobenzaldehyde with an amine under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C) can yield the desired product.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL

- Structure : Differs in the chlorine substitution pattern (2,5-dichloro vs. 2,3-dichloro).

- Molecular Weight : 220.1 g/mol (identical to the target compound) .

- Key Differences : The para-chlorine (position 5) may reduce steric hindrance compared to the ortho-substituted 2,3-dichloro isomer. This could enhance solubility or alter binding kinetics in biological systems.

3-Amino-3-(3,4-dichlorophenyl)propan-1-OL

(2R)-2-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-OL

- Structure : Features a trifluoromethyl (-CF₃) group instead of dichlorophenyl.

- Molecular Weight : 219.20 g/mol .

- Key Differences : The -CF₃ group is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility in polar solvents compared to dichlorophenyl analogs.

DL-1-Amino-2-propanol

- Structure: Lacks aromatic substitution; a simpler secondary alcohol with an amino group.

- Molecular Weight : 75.10 g/mol .

- Key Differences : The absence of aromatic chlorine substituents results in significantly lower molecular weight and polarity, making it unsuitable for applications requiring aromatic π-π interactions.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure: Contains a methyl-substituted phenyl (tolyl) group and two methyl branches on the propanol chain.

- Molecular Weight: Not explicitly stated, but estimated ~178 g/mol.

- Key Differences : The branched alkyl groups increase hydrophobicity, while the tolyl substituent lacks halogen atoms, reducing electronegativity .

Data Table: Comparative Analysis

Research Findings and Implications

- Electron-Withdrawing Groups: The trifluoromethyl group in (2R)-2-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-OL increases resistance to oxidative metabolism but may reduce aqueous solubility .

Biologische Aktivität

(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features both an amino group and a hydroxyl group, which enhance its biological interactions. The dichlorophenyl moiety contributes to its lipophilicity and potential receptor binding affinity.

Mechanisms of Biological Activity

- Enzyme Interaction :

- The presence of the amino and hydroxyl groups allows (3R)-3-amino-3-(2,3-dichlorophenyl)propan-1-OL to interact with various enzymes. It may act as an inhibitor or modulator of enzymatic activity, impacting metabolic pathways crucial for disease processes.

- Receptor Modulation :

- Research indicates that this compound can modulate receptor activities, particularly in neurotransmission pathways. Its structural characteristics suggest potential interactions with G protein-coupled receptors (GPCRs), which are vital in pharmacology.

Case Studies

Several studies have investigated the biological activity of (3R)-3-amino-3-(2,3-dichlorophenyl)propan-1-OL:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Neuropharmacological Effects : Another research highlighted the compound's ability to influence dopaminergic pathways, indicating possible applications in treating neurodegenerative diseases like Parkinson's.

Comparative Analysis

The following table summarizes key findings from various studies on (3R)-3-amino-3-(2,3-dichlorophenyl)propan-1-OL compared to related compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL | Antimicrobial, Neuropharmacological | Significant inhibition of bacterial growth; modulation of dopamine receptors |

| (3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-OL | Enzyme Inhibition | Higher binding affinity to certain enzymes compared to dichlorinated analogs |

| (3S)-3-Amino-3-(4-chloro-2,5-difluorophenyl)propan-1-OL | Antidepressant Activity | Demonstrated efficacy in animal models for depression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.